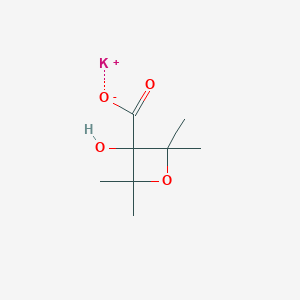
Potassium;3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylate is a chemical compound with the molecular formula C₈H₁₃KO₄. It is known for its unique structure, which includes a tetramethyloxetane ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of Potassium;3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylate typically involves the reaction of 3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylic acid with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired potassium salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
Potassium;3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxylated products.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Potassium;3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylate is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Potassium;3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the carboxylate moiety play crucial roles in its reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular targets and effects .
Comparación Con Compuestos Similares
Potassium;3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylate can be compared with other similar compounds, such as:
Potassium 3-hydroxy-2,2,4,4-tetramethyl-3-oxetanecarboxylate: Similar in structure but may have different reactivity and applications.
Potassium 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate: Another related compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific ring structure and the presence of both hydroxyl and carboxylate functional groups, which contribute to its diverse reactivity and applications .
Propiedades
IUPAC Name |
potassium;3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4.K/c1-6(2)8(11,5(9)10)7(3,4)12-6;/h11H,1-4H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPBVLCQFOUFSJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(O1)(C)C)(C(=O)[O-])O)C.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13KO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


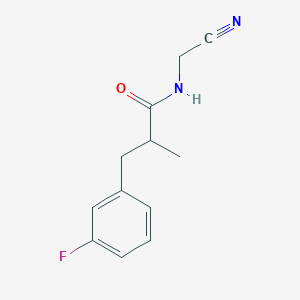
![N-(3-chlorophenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2697303.png)
![({1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methyl)amine dihydrochloride](/img/structure/B2697304.png)

![1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2697306.png)
![3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine](/img/structure/B2697307.png)
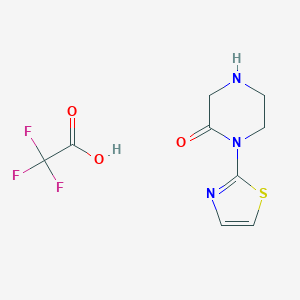
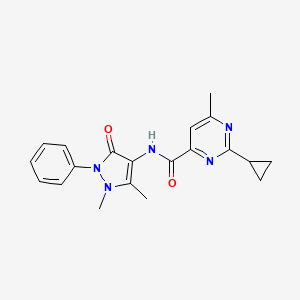
![2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide](/img/structure/B2697311.png)
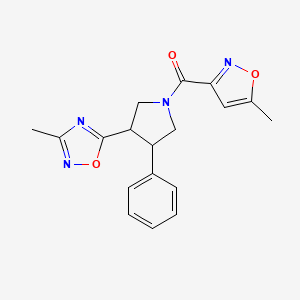
![2-({1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2697313.png)
